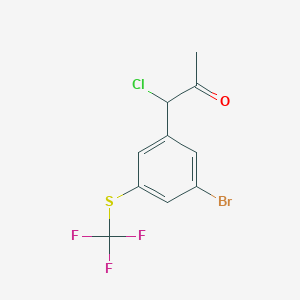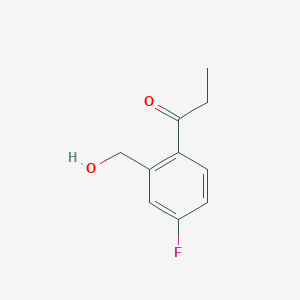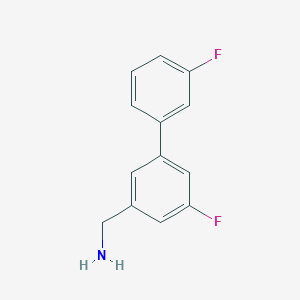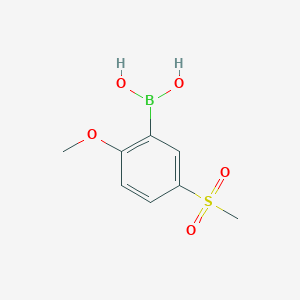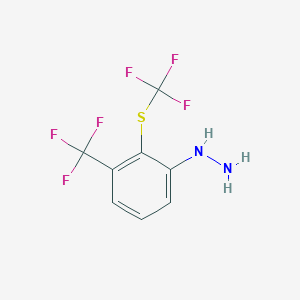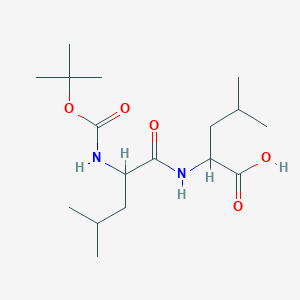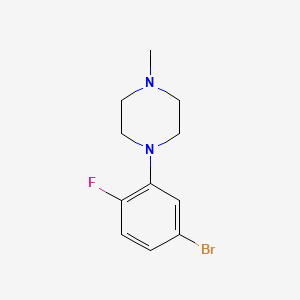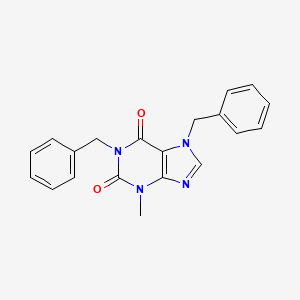
1,7-Dibenzyl-3-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dibenzyl-3-methylxanthine is a synthetic derivative of theophylline, a well-known methylxanthine. Methylxanthines are a group of compounds that include caffeine, theophylline, and theobromine, which are known for their stimulant effects on the central nervous system. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of bromodomain-containing protein 4 (BRD4), which is involved in various pathological processes such as cancer and cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dibenzyl-3-methylxanthine can be synthesized through a multi-step process involving the modification of theophyllineThis can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency .
化学反应分析
Types of Reactions
1,7-Dibenzyl-3-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Benzyl halides, alkyl halides, and other electrophiles can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups at specific positions on the xanthine ring .
科学研究应用
Chemistry: As a model compound for studying the reactivity and properties of xanthine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer and cardiovascular diseases due to its inhibitory effects on BRD4.
作用机制
1,7-Dibenzyl-3-methylxanthine exerts its effects primarily through the inhibition of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. By inhibiting BRD4, this compound can disrupt the transcriptional programs associated with cancer cell proliferation and inflammation .
相似化合物的比较
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Theobromine: Found in cocoa products and has mild stimulant effects.
Uniqueness
1,7-Dibenzyl-3-methylxanthine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other methylxanthines. Its ability to selectively inhibit BRD4 makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
1,7-dibenzyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H18N4O2/c1-22-18-17(23(14-21-18)12-15-8-4-2-5-9-15)19(25)24(20(22)26)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI 键 |
ZPGVZTLWWNYNQY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C=N2)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


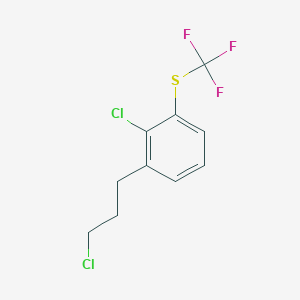
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)

